Bienvenue dans la boutique en ligne BenchChem!

Medermycin

Antimicrobial Resistance MRSA Gram-positive pathogens

Medermycin is the only stereochemically verified (trans 3S,15R) BIQ antibiotic reference standard with confirmed γ-lactone-dependent cytotoxicity. Unlike generic BIQ substitutes, its unique collateral sensitivity profile—higher potency against doxorubicin-resistant (ID50 0.006 μg/mL) and bleomycin-resistant cells (ID50 0.008 μg/mL) vs. sensitive lines (ID50 0.02 μg/mL)—makes it essential for multidrug resistance research. Active against MRSA with low resistance incidence. The fully sequenced med gene cluster enables combinatorial biosynthesis. Verify stereochemistry; generic substitution invalidates assay results.

Molecular Formula C24H27NO8
Molecular Weight 457.5 g/mol
CAS No. 60227-09-0
Cat. No. B3063182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMedermycin
CAS60227-09-0
Molecular FormulaC24H27NO8
Molecular Weight457.5 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C(OC5C4OC(=O)C5)C)O)N(C)C)O
InChIInChI=1S/C24H27NO8/c1-9-17-19(24-15(31-9)8-16(26)33-24)22(29)12-6-5-11(21(28)18(12)23(17)30)14-7-13(25(3)4)20(27)10(2)32-14/h5-6,9-10,13-15,20,24,27-28H,7-8H2,1-4H3/t9-,10-,13-,14-,15-,20-,24+/m1/s1
InChIKeyNYJGMJFBEVSQNN-CNRHASOASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Medermycin (CAS 60227-09-0): Technical Procurement Overview for a Benzoisochromanequinone Antibiotic


Medermycin (CAS 60227-09-0), also known as Lactoquinomycin A or LQM-A, is a Streptomyces-derived aromatic polyketide antibiotic classified within the benzoisochromanequinone (BIQ) structural family [1]. It is characterized by a pyran ring system fused to a naphthoquinone core, with an angolosamine deoxysugar moiety attached via C-glycosylation [2]. The compound exhibits potent inhibitory activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and demonstrates cytotoxicity against multiple cancer cell lines at sub-micromolar concentrations . The medermycin biosynthetic gene cluster (med) has been fully cloned and sequenced from Streptomyces sp. AM-7161, enabling heterologous production and combinatorial biosynthesis studies [3].

Medermycin (CAS 60227-09-0): Why Benzoisochromanequinone Analogs Are Not Functionally Interchangeable


Medermycin cannot be substituted with other BIQ antibiotics (e.g., actinorhodin, granaticin, kalafungin) or medermycin-type derivatives without compromising experimental outcomes. Structural revisions of medermycin/lactoquinomycin A have demonstrated that subtle differences in the C-glycosylation pattern and the oxidation state of the naphthoquinone core fundamentally alter biological activity [1]. The stereochemistry of the pyran ring—specifically the trans (3S,15R) configuration shared with actinorhodin—is enzymatically controlled by a dedicated ketoreductase (med-ORF12) and is crucial for bioactivity [2]. Furthermore, structure-activity relationship studies on medermycin derivatives reveal that the presence or absence of the γ-lactone unit dictates cytotoxic potency against cancer cell lines: compounds lacking this structural feature exhibit complete loss of cytotoxicity (IC50 > 10 μM vs. 0.02–0.04 μM for the γ-lactone-bearing parent scaffold) [3]. Generic substitution without stereochemical and structural verification introduces uncontrolled variability in both antimicrobial and antitumor assays.

Medermycin (CAS 60227-09-0): Quantified Differentiation Evidence Against Structural Analogs and In-Class Comparators


Medermycin Potency Against Methicillin-Resistant Staphylococcus aureus (MRSA) with Quantified Low Resistance Incidence

Medermycin (Lactoquinomycin A) demonstrates potent inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. Crucially, studies indicate that LQM-A exhibits a low incidence of resistance development relative to conventional anti-MRSA agents, a critical differentiator for programs targeting persistent or recalcitrant Gram-positive infections [1]. The proposed mechanism involves intercalation into double-stranded DNA and subsequent damage to DNA repair pathways, a mode of action distinct from β-lactams and glycopeptides [1]. While quantitative MIC values for Medermycin against specific MRSA strains are available in the primary literature, the low resistance incidence is a class-distinguishing feature supported by mechanistic studies [1].

Antimicrobial Resistance MRSA Gram-positive pathogens Antibiotic discovery

Medermycin Cytotoxicity Against Doxorubicin-Resistant and Bleomycin-Resistant Cancer Cell Lines

Medermycin (Lactoquinomycin A) retains potent cytotoxic activity against chemoresistant cancer cell lines, a differentiating feature for oncology research. It inhibits doxorubicin-resistant cells with an ID50 of 0.006 μg/mL and bleomycin-resistant cells with an ID50 of 0.008 μg/mL . These values are lower than the ID50 observed against the parental drug-sensitive lymphoma L5178Y progenitor cell line (0.02 μg/mL), indicating that Medermycin's cytotoxic mechanism may circumvent common multidrug resistance pathways. This profile contrasts with many conventional chemotherapeutic agents whose efficacy is substantially diminished in resistant cell models.

Chemoresistance Oncology Multidrug resistance Cytotoxicity

Medermycin Cytotoxicity Profile Across Human and Murine Leukemia Cell Lines

Medermycin exhibits broad-spectrum cytotoxicity against a panel of human and murine leukemia cell lines. Quantitatively, it inhibits human leukemia K562 cells with an ID50 of 0.033 μg/mL, murine leukemia L-1210 cells with an ID50 of 0.013 μg/mL, and murine leukemia P388 cells with an ID50 of 0.03 μg/mL . This multi-cell line activity profile supports its utility as a reference cytotoxic agent in comparative oncology screening. The sub-microgram per milliliter potency across diverse leukemia models contrasts with the more limited spectrum observed for certain structurally related medermycin derivatives, which show variable or absent cytotoxicity depending on specific structural modifications [1].

Leukemia Cytotoxicity screening Comparative oncology Drug discovery

Structure-Activity Relationship: γ-Lactone Requirement for Cytotoxicity in Medermycin Derivatives

A definitive structure-activity relationship (SAR) has been established for medermycin derivatives regarding the γ-lactone structural unit. Compound 3 (bearing the γ-lactone) showed potent cytotoxicity with IC50 values of 0.02 μM against PC-3 prostate cancer cells and 0.04 μM against HCT-116 colorectal cancer cells. In stark contrast, Lactoquinomycin C (1) and Lactoquinomycin D (2), which lack the γ-lactone unit, exhibited no detectable cytotoxicity against either PC-3 or HCT-116 cell lines [1]. This binary SAR—wherein cytotoxicity is entirely contingent upon the presence of the γ-lactone moiety—provides a clear structural basis for selecting Medermycin over its γ-lactone-deficient analogs in cytotoxicity-focused applications.

Structure-activity relationship Medicinal chemistry Natural product derivatives Cytotoxicity

Enzymatic Stereochemical Control in Medermycin Biosynthesis Enables Defined Configuration

Medermycin possesses a defined trans (3S,15R) stereochemical configuration in its pyran ring, a feature that is enzymatically controlled by the dedicated ketoreductase Med-ORF12 during biosynthesis [1]. This stereochemistry is identical to that of actinorhodin, a well-characterized BIQ antibiotic, and is critical for biological activity. The identification and functional validation of med-ORF12 as the stereospecific reductase provides a tractable genetic handle for metabolic engineering efforts aimed at producing stereochemically defined medermycin analogs or hybrid antibiotics. In contrast, synthetic approaches may yield racemic mixtures or require complex enantioselective routes, whereas the native biosynthetic pathway offers a defined stereochemical outcome [1].

Biosynthesis Stereochemistry Metabolic engineering Natural product chemistry

Medermycin Anti-Inflammatory Activity via NF-κB Pathway Inhibition

Beyond its established antimicrobial and antitumor activities, Medermycin (MED) has been identified as possessing anti-inflammatory properties through inhibition of the NF-κB signaling pathway [1]. This dual antimicrobial and anti-inflammatory profile distinguishes Medermycin from many conventional antibiotics that lack significant immunomodulatory activity. The NF-κB pathway is a central regulator of inflammatory responses, and its inhibition by Medermycin suggests potential utility in conditions where infection and inflammation co-occur. While quantitative IC50 values for NF-κB inhibition require further characterization, the identification of this secondary pharmacology provides a differentiated value proposition relative to antibiotics that solely target bacterial viability.

Anti-inflammatory NF-κB Immunomodulation Antibiotic repurposing

Medermycin (CAS 60227-09-0): High-Value Research and Industrial Application Scenarios Based on Quantified Evidence


Antimicrobial Resistance Research: MRSA Studies Requiring Low Resistance Propensity

Medermycin is particularly suited for antimicrobial research programs focused on methicillin-resistant Staphylococcus aureus (MRSA). Its demonstrated activity against MRSA, coupled with mechanistic evidence of DNA intercalation and a reported low incidence of resistance development, makes it a strategic choice for studies aiming to identify or develop agents that circumvent established β-lactam and glycopeptide resistance mechanisms . Procurement for MRSA susceptibility panels, time-kill kinetic studies, and resistance induction experiments is directly supported by this evidence base.

Oncology Research: Chemoresistant Cancer Models and Collateral Sensitivity Studies

The unique collateral sensitivity profile of Medermycin—wherein it exhibits higher potency against doxorubicin-resistant (ID50 = 0.006 μg/mL) and bleomycin-resistant (ID50 = 0.008 μg/mL) cells compared to the drug-sensitive parental line (ID50 = 0.02 μg/mL)—positions it as a valuable tool compound for investigating multidrug resistance mechanisms . Researchers studying chemoresistance in lymphoma or leukemia models can utilize Medermycin to probe pathways that confer vulnerability in resistant cells. This scenario directly leverages the quantitative ID50 data for resistant vs. sensitive cell lines.

Medicinal Chemistry and SAR: γ-Lactone-Dependent Cytotoxicity Studies

Medermycin serves as a definitive reference compound for structure-activity relationship studies involving benzoisochromanequinone antibiotics. The established binary SAR—wherein the γ-lactone unit is strictly required for cytotoxicity (Compound 3: IC50 = 0.02–0.04 μM vs. Lactoquinomycins C and D: no cytotoxicity)—provides a clear structural basis for designing and evaluating novel analogs . Procurement for medicinal chemistry programs focused on optimizing the γ-lactone pharmacophore or developing semi-synthetic derivatives is warranted by this evidence.

Metabolic Engineering and Combinatorial Biosynthesis: Stereochemically Defined Polyketide Production

The fully cloned and sequenced medermycin biosynthetic gene cluster (med cluster, ~30 kb, 29–34 ORFs), with validated functional assignment of the stereospecific ketoreductase Med-ORF12, provides a tractable platform for metabolic engineering [1]. Researchers engaged in combinatorial biosynthesis can leverage the med cluster to produce stereochemically defined (trans 3S,15R) medermycin analogs or hybrid antibiotics via gene swapping or heterologous expression in Streptomyces hosts [1]. The availability of the complete cluster sequence and functional validation of tailoring enzymes supports procurement of Medermycin as an authentic reference standard for verifying engineered production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Medermycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.